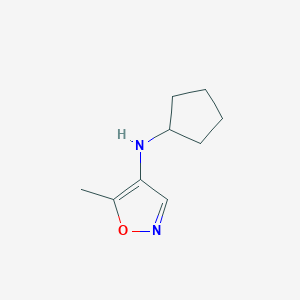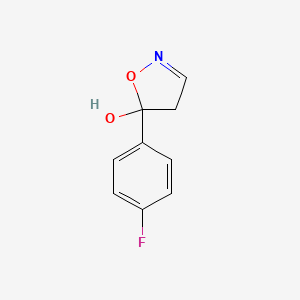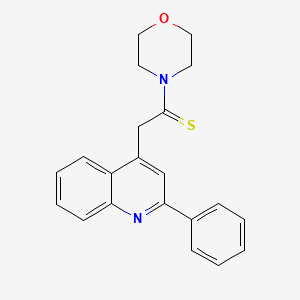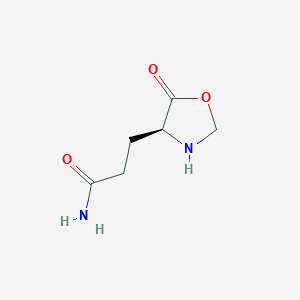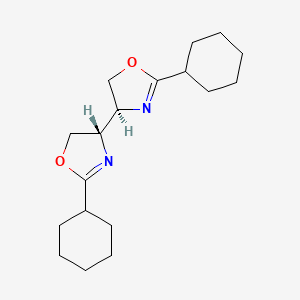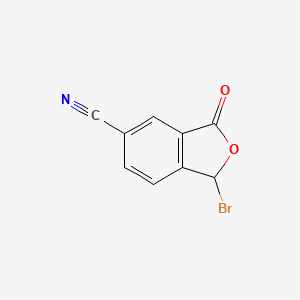
1-Bromo-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile is a chemical compound with the molecular formula C9H4BrNO2 and a molecular weight of 238.04 g/mol . It is also known by the synonym 3-bromo-6-cyanophthalide . This compound is characterized by its unique structure, which includes a bromine atom, a nitrile group, and a dihydroisobenzofuran ring system.
Métodos De Preparación
The synthesis of 1-Bromo-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile typically involves the bromination of 1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile . The reaction conditions often include the use of bromine or a bromine-containing reagent in an appropriate solvent. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Análisis De Reacciones Químicas
1-Bromo-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include nucleophiles, oxidizing agents, and reducing agents.
Aplicaciones Científicas De Investigación
1-Bromo-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: The compound’s unique structure makes it a valuable tool in the study of biological pathways and potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile involves its interaction with molecular targets through its functional groups. The bromine atom and nitrile group play crucial roles in its reactivity and interaction with other molecules. The pathways involved may include nucleophilic substitution and other organic reactions .
Comparación Con Compuestos Similares
1-Bromo-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile can be compared with similar compounds such as:
1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile: Lacks the bromine atom, leading to different reactivity and applications.
3-Bromo-6-cyanophthalide: Another synonym for the compound, highlighting its structural features.
This compound’s unique combination of functional groups and ring system sets it apart from other similar compounds, making it a valuable asset in various fields of research and industry.
Propiedades
Número CAS |
89877-63-4 |
|---|---|
Fórmula molecular |
C9H4BrNO2 |
Peso molecular |
238.04 g/mol |
Nombre IUPAC |
1-bromo-3-oxo-1H-2-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C9H4BrNO2/c10-8-6-2-1-5(4-11)3-7(6)9(12)13-8/h1-3,8H |
Clave InChI |
CDKBUJVKCXGMMD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C#N)C(=O)OC2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


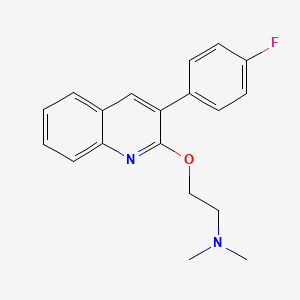
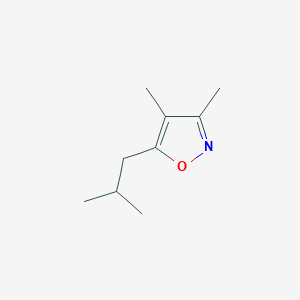

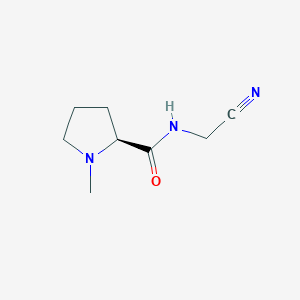
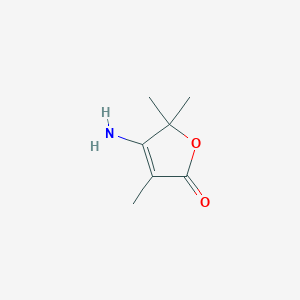
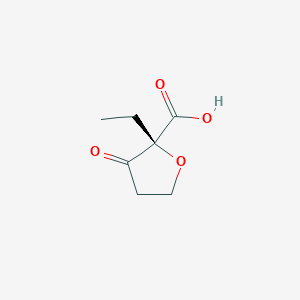

![5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]-](/img/structure/B12887457.png)
![(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+)](/img/structure/B12887459.png)
